4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt
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Overview
Description
4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diamino-2,2’-stilbenedisulfonic acid, disodium salt typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . The process begins with the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, which is then oxidized with sodium hypochlorite to yield 4,4’-dinitro-2,2’-stilbenedisulfonic acid . This intermediate is subsequently reduced to the desired diamino compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of continuous flow reactors and optimized reaction conditions are common practices to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups using iron powder.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Iron powder: for reduction reactions.
Sodium hypochlorite: for oxidation reactions.
Sulfonation agents: like sulfuric acid for introducing sulfonic acid groups.
Major Products Formed:
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: as an intermediate.
Various substituted derivatives: depending on the specific reactions and conditions applied.
Scientific Research Applications
4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is extensively used in scientific research and industry:
Mechanism of Action
The compound exerts its effects primarily through its optical brightening properties. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances the appearance of whiteness in materials . The molecular targets include various substrates in textiles and paper, where it binds and exerts its brightening effect .
Comparison with Similar Compounds
- 4,4’-Dinitro-2,2’-stilbenedisulfonic acid .
- 4,4’-Bis(2-benzoxazolyl)stilbene .
- 4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid .
Uniqueness: 4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is unique due to its dual amino and sulfonic acid functional groups, which provide distinct chemical reactivity and optical properties. Its ability to act as an optical brightener makes it particularly valuable in various industrial applications .
Properties
CAS No. |
7336-20-1 |
---|---|
Molecular Formula |
C14H12N2Na2O6S2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
disodium;2-amino-5-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-4-10(13(8-11)23(17,18)19)3-1-9-2-6-12(16)14(7-9)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b3-1+;; |
InChI Key |
YTBLSHUGVOUPFI-BFAXJPPBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
7336-20-1 | |
Related CAS |
81-11-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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